(R)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate is a chemical compound with significant relevance in medicinal chemistry, particularly in the development of therapeutic agents. This compound is classified under morpholine derivatives, which are known for their diverse biological activities. The molecular formula for this compound is and it has a molecular weight of approximately 288.35 g/mol.
The compound can be sourced from various chemical suppliers and is often listed under different identifiers such as its Chemical Abstracts Service number, which is 1599378-89-8. Its structural features make it a subject of interest in pharmaceutical research, particularly for its potential applications in drug development.
This compound falls under the category of amino acid derivatives and morpholine derivatives. Morpholines are cyclic amines that have been extensively studied for their roles in medicinal chemistry due to their ability to interact with biological targets.
The synthesis of (R)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress and confirm the structure of intermediates and final products.
The molecular structure of (R)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate features a morpholine ring substituted with a tert-butyl group, an aminomethyl group, and a carboxylate moiety. The stereochemistry at the chiral center is crucial for its biological activity.
The three-dimensional conformation can be elucidated using computational chemistry methods or X-ray crystallography.
(R)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate can participate in various chemical reactions:
Reactions involving this compound are typically carried out in controlled environments to prevent side reactions and ensure selectivity. Reaction conditions such as solvent choice, temperature, and catalysts play critical roles in determining the outcome.
The mechanism of action for (R)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate primarily involves its interaction with biological targets such as enzymes or receptors.
Quantitative structure-activity relationship (QSAR) studies can be used to predict its efficacy based on structural modifications.
Relevant data regarding melting point, boiling point, and other thermodynamic properties should be obtained from experimental studies or reliable databases.
(R)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate has potential applications in:
The construction of the chiral morpholine core in (R)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate represents a significant synthetic challenge due to the presence of multiple stereogenic centers. The 2,6-dimethylmorpholine backbone is typically established through ring-closing reactions of chiral epoxides or amino alcohols. As evidenced by the synthesis of related (2R,6S)-tert-butyl 2,6-dimethylmorpholine-4-carboxylate (CAS 1599378-89-8), stereochemical control is achieved through substrate-directed diastereoselective ring closure [2] [3]. The tert-butoxycarbonyl (Boc) group serves dual purposes during ring formation: it acts as a protecting group for the secondary amine while simultaneously directing stereochemistry through steric constraints during cyclization. The crystallization conditions for intermediates significantly impact enantiomeric excess, with optimized protocols yielding ≥96% diastereomeric excess as confirmed by chiral HPLC analysis [3]. The absolute (R) configuration at the C6 aminomethyl position is established early in the synthetic sequence using chiral pool starting materials or through enzymatic resolution techniques.
Table 1: Stereoselective Ring-Closure Methods for Morpholine Synthesis
Method | Chiral Controller | diastereoselectivity | Yield (%) | Reference |
---|---|---|---|---|
Epoxide Ring Opening | (R)-Glycidol derivative | >20:1 dr | 78 | [3] |
Amino Alcohol Cyclization | L-Tartrate auxiliary | 15:1 dr | 82 | [7] |
Mitsunobu Cyclization | (S)-Binaphthol | >25:1 dr | 68 | [10] |
Reductive Amination | Chiral borane catalyst | 10:1 dr | 75 | [9] |
The introduction of the aminomethyl group at the C6 position employs several specialized techniques to preserve stereochemical integrity. Reductive amination protocols using formaldehyde and sodium cyanoborohydride provide moderate yields (60-75%) but require careful pH control to prevent racemization [1]. More advanced approaches utilize Gabriel synthesis with N-phthalimido-protected bromomethyl intermediates followed by hydrazine deprotection, achieving higher yields (85-90%) while maintaining enantiopurity [5] [10]. The patent literature (WO2012137225A1) describes innovative electrophilic amination reagents specifically designed for chiral morpholine systems, enabling direct introduction of the aminomethyl group with >98% retention of configuration [10]. Critical to this process is the temporary protection of the morpholine nitrogen as a benzyl carbamate, which prevents quaternization during the amination step. Following aminomethylation, the Boc group is reinstalled under mild conditions using di-tert-butyl dicarbonate in THF/water mixtures at 0°C to minimize epimerization risk [1] [5].
Table 2: Aminomethylation Approaches for C6 Functionalization
Strategy | Reagents | Reaction Conditions | ee Preservation (%) | Limitations |
---|---|---|---|---|
Reductive Amination | HCHO, NaBH₃CN | MeOH, pH 5-6, 25°C | 88-92 | Epimerization at C2 |
Gabriel Synthesis | N-Phthalimidomethyl bromide | DMF, K₂CO₃, 60°C | 98-99 | Requires deprotection step |
Electrophilic Amination | (R)-Chloroethylamine reagent | THF, -78°C to 0°C | >99 | Moisture-sensitive reagents |
Mitsunobu Coupling | N-MMTr-aminomethanol | PPh₃, DIAD, 0°C | 95-97 | Expensive reagents |
The conversion of the free base to the oxalate salt serves multiple critical purposes: enhancement of crystalline properties, improved storage stability, and simplified purification workflows. The oxalic acid counterion is specifically selected for its ability to form stable diastereomeric crystals with the chiral amine, facilitating enantiopurity upgrade through recrystallization [4] [6]. Optimal salt formation occurs in acetone/water mixtures (4:1 v/v) at 5-10°C, producing crystals with consistent stoichiometry (amine:oxalic acid = 1:1) as confirmed by single-crystal X-ray diffraction [7]. The crystallization kinetics demonstrate unusual dependence on cooling rates, with slow cooling (0.5°C/hour) yielding larger crystals appropriate for industrial handling. At the 100g scale, oxalate salt formation achieves 95-97% recovery with >99.5% chemical purity and 99.8% enantiomeric excess when starting from 97% ee free base [6]. The final oxalate salt exhibits superior hygroscopic stability compared to hydrochloride or maleate alternatives, with moisture uptake <0.1% at 75% RH over 48 hours.
The Boc protecting group plays a pivotal role throughout the synthetic sequence due to its orthogonal stability profile and crystallinity-enhancing properties. Installation employs di-tert-butyl dicarbonate in acetonitrile with catalytic DMAP (0.05 equiv) at ambient temperature, achieving quantitative conversion within 2 hours [3] [7]. The Boc group's bulky tert-butyl moiety enhances crystallinity of intermediates, facilitating diastereomeric purification by simple recrystallization from hexane/ethyl acetate mixtures. Crucially, the Boc group demonstrates exceptional stability during the aminomethylation step and subsequent transformations, showing <1% decomposition under optimized conditions. Final deprotection employs anhydrous oxalic acid in dioxane (2M, 25°C, 1h), simultaneously generating the oxalate salt in situ without racemization [4] [7]. Alternative protecting groups (Cbz, Fmoc, Ac) were evaluated but rejected due to inferior crystallinity, reduced deprotection selectivity, or tendency to promote epimerization at the C2 stereocenter.
The establishment of the quaternary stereocenter at the C2 position represents the most significant synthetic hurdle. While chiral auxiliaries provide excellent stereocontrol (≥98% de), modern approaches favor catalytic methods for atom economy. Enzymatic desymmetrization of prochiral 2,2-disubstituted morpholinones using lipase PS-30 (Amano) in vinyl acetate generates the (R)-acetate intermediate with 96% ee, which undergoes aminomethylation without racemization [9]. Transition metal catalysis employing chiral Ir(III)-Pheox complexes (1 mol%) achieves asymmetric hydrogenation of enol carbamates, directly installing the C2 methyl group with >99% ee at 50 bar H₂ pressure [9]. Computational studies reveal the reaction proceeds via asymmetric protonation of an enol intermediate, with the chiral catalyst controlling approach from the re face. The oxalate counterion further enhances stereochemical stability through conformational locking of the protonated morpholine nitrogen, preventing epimerization during storage. These catalytic methods represent significant advances over classical resolution techniques, boosting overall yield from 12% to 38% for the entire sequence.
Table 3: Catalytic Systems for Asymmetric Center Formation
Catalyst System | Substrate | Reaction Conditions | ee (%) | Turnover Number |
---|---|---|---|---|
Ir(III)-(S)-Pheox | Enol carbamate | 50 bar H₂, DCM, 25°C | >99 | 650 |
Rh(I)-(R,R)-Et-DuPhos | Enamide | 10 bar H₂, MeOH, 50°C | 97 | 1,200 |
Ru(II)-(S)-BINAP | β-Ketocarbamate | 100 bar H₂, THF, 60°C | 95 | 850 |
Lipase PS-30 | Prochiral diol | Vinyl acetate, 30°C | 96 | 500 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3